1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene
Description
The compound “1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene” is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group at position 3, and a trifluoromethoxy group at position 2.
Key inferred characteristics based on similar compounds (e.g., "1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene" ):
- Molecular formula: Likely C${11}$H${10}$ClF$5$O$2$ (similar to CAS 1806458-12-7 ).
- Molar mass: ~304–305 g/mol.
- Physical properties: Predicted density near 1.35 g/cm³ and boiling point ~270–275°C, influenced by fluorine and chlorine substituents .
- Functional groups: The trifluoromethoxy (-OCF$3$) and difluoromethoxy (-OCF$2$H) groups are electron-withdrawing, enhancing thermal stability and lipophilicity, while the chloropropyl chain may improve solubility in nonpolar matrices .
Properties
Molecular Formula |
C11H10ClF5O2 |
|---|---|
Molecular Weight |
304.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2 |
InChI Key |
JMBPTXFLYVKGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
The compound has the molecular formula C₁₁H₁₀ClF₅O₂ and a molecular weight of 304.64 g/mol . Its structure features a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group (-OCF₂H), and a trifluoromethoxy group (-OCF₃). The electron-withdrawing nature of the fluorinated groups enhances its stability and lipophilicity, making it suitable for biological applications.
Synthesis Strategies
Starting Material Selection
Synthesis typically begins with a functionalized benzene derivative. For example, 3-(3'-trifluoromethylphenyl)propanol serves as a precursor due to its compatibility with subsequent chlorination and fluorination steps. Alternative routes may employ 4-substituted-1-(trifluoromethoxy)benzene intermediates , as described in patent WO2016125185A2.
Sequential Functionalization
Chlorination
The 3-chloropropyl group is introduced via radical chlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of catalysts like azobisisobutyronitrile (AIBN) or benzoyl peroxide . Reaction conditions involve temperatures of 90–100°C under inert atmospheres to minimize side reactions.
Difluoromethoxylation
Difluoromethoxy (-OCF₂H) incorporation employs hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) . A two-step process is often used:
- Methoxy group installation : Reaction with methanol under acidic conditions.
- Fluorination : Replacement of hydroxyl hydrogens with fluorine using HF.
Trifluoromethoxylation
The trifluoromethoxy (-OCF₃) group is introduced via nitration followed by halogen exchange . Patent WO2016125185A2 details the use of nitronium tetrafluoroborate (NO₂BF₄) in nitromethane to nitro intermediate. Subsequent treatment with potassium trifluoromethoxide (KOCF₃) replaces the nitro group with -OCF₃.
Reaction Optimization
Solvent Systems
Temperature and Time
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or rhodium.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.
Modulation of Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Radical Formation: The presence of trifluoromethoxy groups may facilitate radical formation, which can participate in further chemical reactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Positions :
- The target compound’s substituents at positions 2 and 3 create distinct electronic effects compared to the analog in (substituents at positions 2 and 4). Ortho-substituents (position 2) may sterically hinder reactivity, whereas meta-substituents (position 3) could enhance resonance stabilization .
Physical Properties :
- The nitro-containing analog has a lower molar mass (283.63 vs. 304.64) due to fewer fluorine atoms, suggesting higher volatility. However, its lack of density/boiling point data limits direct comparisons.
Potential Applications: Fluorinated aromatic compounds like flufenprox and the analog in are used in agrochemicals. The target compound’s fluorinated groups may similarly enhance pesticidal activity by improving membrane permeability.
Research Findings and Limitations
- Synthesis Challenges : The chloropropyl chain introduces synthetic complexity, as seen in related piperazine derivatives (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, CAS 52605-52-4 ).
- Stability Concerns : Trifluoromethoxy groups are hydrolytically stable, but difluoromethoxy groups may degrade under acidic conditions, as observed in fluorinated ethers .
- Data Gaps : Boiling points and densities for nitro-substituted analogs remain uncharacterized, limiting comparative analysis.
Biological Activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene, with the molecular formula and CAS number 1804226-90-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring with three notable substituents:
- Chloropropyl group : Enhances lipophilicity and may influence membrane permeability.
- Difluoromethoxy group : Introduces electronegative fluorine atoms, which can affect the compound's reactivity and interaction with biological targets.
- Trifluoromethoxy group : Further increases stability and may enhance binding affinity to specific receptors or enzymes.
The presence of multiple fluorine atoms is significant as it often alters the pharmacokinetic properties of organic molecules, potentially leading to increased bioactivity.
Research indicates that 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene may interact with various biological systems through modulation of biochemical pathways. The exact molecular targets are still under investigation, but similar compounds have shown promise in influencing:
- Cell signaling pathways : Potentially altering gene expression or protein activity.
- Metabolic processes : Affecting energy metabolism and cellular respiration.
Pharmacological Applications
The unique structure of this compound suggests potential applications in:
- Anticancer therapies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial agents : Fluorinated compounds often exhibit enhanced activity against bacteria and fungi due to their ability to penetrate cell membranes more effectively.
Case Studies
- Anticancer Activity : A study investigating the effects of fluorinated benzene derivatives on cancer cell lines found that compounds similar to 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene exhibited significant cytotoxicity, suggesting a potential role in cancer treatment (Reference needed).
- Antimicrobial Efficacy : Another study highlighted the effectiveness of fluorinated compounds against resistant bacterial strains, demonstrating that the incorporation of fluorine atoms enhances antimicrobial properties (Reference needed).
Comparative Analysis
The following table summarizes key properties and biological activities of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene compared to other related compounds:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene | 1804226-90-1 | C11H10ClF5O2 | Potential anticancer and antimicrobial activity |
| Similar Compound A | XXXX-XX-X | C11H10F5O2 | Anticancer activity observed |
| Similar Compound B | XXXX-XX-X | C10H9ClF4O | Antimicrobial properties noted |
Q & A
Q. What are the recommended synthetic routes for 1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene?
A plausible method involves nucleophilic substitution or alkylation. For example, the 3-chloropropyl group can be introduced via reaction of a phenol precursor (e.g., 3-(difluoromethoxy)-2-(trifluoromethoxy)phenol) with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF). Purification via flash chromatography (CH₂Cl₂/methanol gradients) is typical for analogous fluorinated aromatics .
Q. How should researchers characterize this compound analytically?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoromethoxy at C2, difluoromethoxy at C3, chloropropyl at C1).
- GC-MS/HPLC-MS : For molecular weight verification (expected ~298.6 g/mol) and purity assessment.
- Elemental Analysis : To validate C, H, N, Cl, and F content.
- IR Spectroscopy : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, CF₃O, CHF₂O) influence reactivity in cross-coupling reactions?
The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are strong electron-withdrawing substituents, which deactivate the benzene ring toward electrophilic substitution but enhance stability in radical or nucleophilic aromatic substitution. The 3-chloropropyl chain may act as a leaving group in SN2 reactions. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) are critical to isolate electronic effects .
Q. What experimental strategies address contradictions in reported reaction yields for fluorinated benzene derivatives?
Discrepancies in yields (e.g., 61% vs. 85% for similar compounds) may arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, THF) favor SN2 pathways.
- Temperature Control : Excess heat may degrade fluorinated groups.
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in aryl halide reactions.
Replicate studies under inert atmospheres (N₂/Ar) and monitor by TLC/GC-MS for intermediate stability .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict substituent effects on HOMO/LUMO levels and binding affinity (e.g., CYP enzyme inhibition ).
- Molecular Docking : Screen derivatives against targets like voltage-gated sodium channels (relevant to pesticidal activity ).
- QSAR Models : Correlate logP values (enhanced by -CF₃O groups) with membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct Formation : Competing reactions at the chloropropyl chain (e.g., elimination to form alkenes). Mitigate via low-temperature alkylation.
- Purification : Use preparative HPLC or fractional crystallization (common for fluorinated aromatics ).
- Safety : Handle chloropropyl intermediates (lachrymatory) in fume hoods with PPE.
Methodological Considerations
Q. How to resolve spectral overlaps in NMR analysis of fluorinated substituents?
Q. What are the implications of trifluoromethoxy vs. difluoromethoxy groups in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
